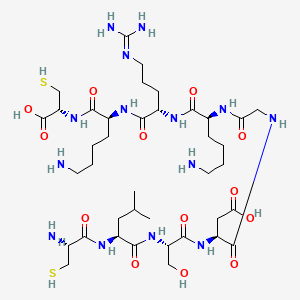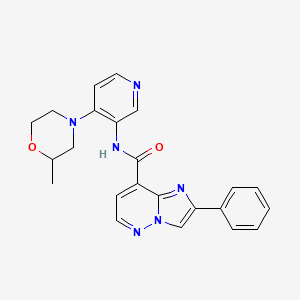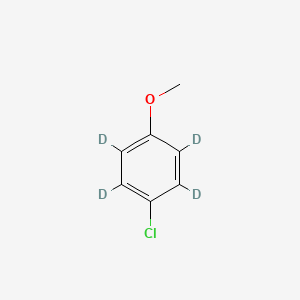
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan is a pharmaceutical composition containing an antibody-drug conjugate. This compound is designed to target specific cells, delivering a cytotoxic agent directly to the target, thereby minimizing systemic toxicity. It is primarily used in the field of oncology for targeted cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan involves multiple steps, including the formation of peptide bonds and the incorporation of the cyclopropanol and Exatecan moieties. The process typically starts with the synthesis of the peptide chain, followed by the attachment of the cyclopropanol and Exatecan units. The reaction conditions often involve the use of coupling agents such as carbodiimides and protecting groups to ensure the selective formation of bonds .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high purity and yield. The process is usually carried out in a controlled environment to prevent contamination and degradation of the product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the final product .
化学反应分析
Types of Reactions
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds.
Oxidation: The cyclopropanol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed
Hydrolysis: Formation of smaller peptide fragments.
Oxidation: Formation of ketones or aldehydes from the cyclopropanol moiety.
科学研究应用
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and conjugation techniques.
Biology: Employed in cell biology to study targeted drug delivery mechanisms.
Medicine: Utilized in oncology for targeted cancer therapy, reducing systemic toxicity and improving therapeutic outcomes.
Industry: Applied in the pharmaceutical industry for the development of new antibody-drug conjugates and targeted therapies
作用机制
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan exerts its effects by targeting specific cells through its antibody component. Once bound to the target cell, the compound is internalized, and the cytotoxic agent (Exatecan) is released. Exatecan inhibits topoisomerase I, an enzyme crucial for DNA replication, leading to cell death. This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment .
相似化合物的比较
Similar Compounds
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Deruxtecan: Another antibody-drug conjugate with a similar structure but different cytotoxic agent.
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Daunorubicin: Contains Daunorubicin as the cytotoxic agent, used in targeted cancer therapy
Uniqueness
MC-Gly-Gly-Phe-Gly-amide-cyclopropanol-amide-Exatecan is unique due to its specific combination of peptide sequence and cytotoxic agent, which provides a balance between stability and efficacy. Its ability to target specific cells and deliver the cytotoxic agent directly to the target site makes it a valuable tool in targeted cancer therapy .
属性
分子式 |
C54H58FN9O13 |
|---|---|
分子量 |
1060.1 g/mol |
IUPAC 名称 |
1-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C54H58FN9O13/c1-3-54(75)34-21-39-48-32(26-64(39)50(72)33(34)27-76-52(54)74)47-36(14-13-31-29(2)35(55)22-37(61-48)46(31)47)62-51(73)53(17-18-53)77-28-59-42(67)24-58-49(71)38(20-30-10-6-4-7-11-30)60-43(68)25-57-41(66)23-56-40(65)12-8-5-9-19-63-44(69)15-16-45(63)70/h4,6-7,10-11,15-16,21-22,36,38,75H,3,5,8-9,12-14,17-20,23-28H2,1-2H3,(H,56,65)(H,57,66)(H,58,71)(H,59,67)(H,60,68)(H,62,73)/t36-,38-,54-/m0/s1 |
InChI 键 |
NGEGCXGRKSPISA-IJZYVGEDSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C7(CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)






